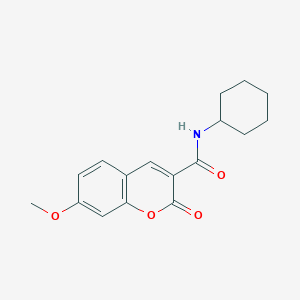
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamides and is commonly used as a tool compound for studying various biological processes.
作用机制
The mechanism of action of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and c-Jun N-terminal kinase, both of which are involved in cell signaling pathways. It has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are dependent on the specific biological process being studied. This compound has been shown to have both inhibitory and stimulatory effects on various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C and c-Jun N-terminal kinase, both of which are involved in cell signaling pathways. It has also been shown to stimulate the activity of the MAPK signaling pathway, which is involved in cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of using 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its wide range of applications in scientific research. This compound can be used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines and can cause cell death at high concentrations. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are many future directions for the use of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in scientific research. One potential direction is the development of new compounds based on the structure of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. These compounds could have improved potency and selectivity for specific enzymes and signaling pathways.
Another potential direction is the use of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in drug discovery. This compound could be used as a starting point for the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound with potential applications in scientific research. This compound has a wide range of applications in the study of various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has been shown to have both inhibitory and stimulatory effects on various enzymes and signaling pathways. While there are limitations to its use in lab experiments, its potential applications in drug discovery and the development of new compounds make it an important tool compound for scientific research.
合成方法
The synthesis of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 2-amino-4-methylphenol and 6-acetyl-2H-chromen-2-one in the presence of nitric acid and acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has a wide range of applications in scientific research. This compound is commonly used as a tool compound for studying various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has been shown to inhibit the activity of various enzymes, including protein kinase C and c-Jun N-terminal kinase. It has also been used to study the role of the mitogen-activated protein kinase (MAPK) signaling pathway in cancer cells.
属性
IUPAC Name |
2-methyl-3-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-13(3-2-4-14(10)19(22)23)17(21)18-12-6-7-15-11(9-12)5-8-16(20)24-15/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOSMKRNEIMLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
![2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)

